An In-depth Technical Guide to 3-Chloro-4-(4-methoxyphenyl)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-4-(4-methoxyphenyl)pyridine: Properties, Synthesis, and Applications
Introduction
3-Chloro-4-(4-methoxyphenyl)pyridine stands as a significant heterocyclic compound, embodying a structural motif of increasing importance in the realms of medicinal chemistry and materials science. This molecule integrates three key chemical features: a pyridine ring, a halogen substituent, and a methoxyphenyl group. The pyridine core is a ubiquitous pharmacophore found in a substantial number of FDA-approved drugs, prized for the ability of its nitrogen atom to act as a hydrogen bond acceptor and improve pharmacokinetic properties.[1][2] The chloro-substituent not only influences the electronic landscape of the pyridine ring but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[3] Concurrently, the 4-methoxyphenyl moiety is a common feature in bioactive molecules, contributing to binding interactions and metabolic stability.
This guide provides a comprehensive technical overview of 3-Chloro-4-(4-methoxyphenyl)pyridine, designed for researchers, scientists, and drug development professionals. While direct experimental data for this specific isomer is not extensively documented in public literature, this document synthesizes predictive data based on closely related analogues and established chemical principles. We will delve into its predicted physicochemical properties, provide a robust, field-proven synthetic protocol, and explore its potential as a core scaffold for developing novel chemical entities.
Section 1: Predicted Physicochemical & Spectroscopic Profile
The precise experimental characterization of a novel compound is fundamental to its application. For 3-Chloro-4-(4-methoxyphenyl)pyridine, we can predict its key properties with a high degree of confidence based on established structure-property relationships and spectral data from analogous compounds.
Summary of Predicted Properties
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol [4] |
| Physical Appearance | Expected to be a white to off-white solid |
| Melting Point | Estimated in the range of 60-90 °C |
| Solubility | Predicted to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) and sparingly soluble in water and non-polar solvents like hexane. |
| pKa (of Pyridine N) | Estimated to be in the range of 3.5 - 4.5 |
Detailed Spectroscopic Analysis (Predicted)
Spectroscopic analysis is critical for the structural confirmation of the target compound upon synthesis. The following are the expected spectral characteristics.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is anticipated to be clean and highly informative.
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Pyridine Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.8 ppm). The proton at C2 (adjacent to nitrogen) would likely appear furthest downfield as a singlet or narrow doublet. The protons at C5 and C6 will appear as doublets, with coupling constants characteristic of pyridine ring systems.
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Methoxyphenyl Protons: Two sets of doublets are expected in the aromatic region (δ 6.9-7.6 ppm), integrating to two protons each. These correspond to the classic AA'BB' system of a para-substituted benzene ring. Protons ortho to the methoxy group will be upfield compared to those ortho to the pyridine ring.
-
Methoxy Protons: A sharp singlet, integrating to three protons, is expected around δ 3.8-3.9 ppm, which is characteristic of an aryl methyl ether.[5][6]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
The spectrum should display 10 unique carbon signals in the aromatic region (δ 110-165 ppm), as two pairs of carbons in the methoxyphenyl ring are chemically equivalent. The carbon bearing the methoxy group (C4' of the phenyl ring) is expected around δ 160 ppm.[6] The carbons of the pyridine ring attached to nitrogen (C2, C6) and chlorine (C3) will have distinct and predictable chemical shifts. The methoxy carbon will appear as a sharp signal around δ 55 ppm.[6]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
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Key absorption bands would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (~1400-1600 cm⁻¹), a strong C-O stretching band for the aryl ether (~1250 cm⁻¹), and a C-Cl stretching vibration (~700-800 cm⁻¹).[7]
-
-
MS (Mass Spectrometry):
-
In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 220.6. The mass spectrum would also exhibit a characteristic isotopic pattern for the presence of one chlorine atom, with an [M+2+H]⁺ peak at m/z 222.6 that is approximately one-third the intensity of the [M+H]⁺ peak.
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Section 2: Synthesis and Mechanistic Insights
The construction of the C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[8][9][10]
Causality Behind Experimental Choices
The chosen protocol involves the coupling of 3-chloro-4-iodopyridine with 4-methoxyphenylboronic acid .
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Reactant Choice: We select 3-chloro-4-iodopyridine as the starting material. In palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the order I > Br > Cl. By using an iodo-substituted pyridine, the reaction can proceed under milder conditions with higher efficiency, ensuring that the less reactive chloro-substituent at the 3-position remains intact for potential subsequent functionalization.
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Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a robust and commercially available catalyst for this type of coupling.[11] It is effective and does not typically require specialized or air-sensitive ligands.
-
Base: A base is essential for the activation of the boronic acid to facilitate the transmetalation step in the catalytic cycle.[8] An aqueous solution of a mild base like potassium carbonate (K₂CO₃) is effective, environmentally benign, and minimizes the risk of side reactions with sensitive functional groups.[11][12]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronic acid salt, creating a biphasic system where the reaction efficiently occurs at the interface.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-iodopyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times. Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Chloro-4-(4-methoxyphenyl)pyridine.
Synthetic Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Section 3: Application as a Scaffold in Drug Discovery
The true value of 3-Chloro-4-(4-methoxyphenyl)pyridine for a drug development professional lies in its potential as a versatile molecular scaffold. The pyridine ring is a privileged structure in medicinal chemistry, known to impart favorable properties such as aqueous solubility and the ability to form key interactions with biological targets.[2] The specific substitution pattern of this molecule offers multiple vectors for chemical diversification to generate libraries of novel compounds for screening.
Strategic Diversification
The chloro-substituent at the 3-position is not merely a static feature; it is a reactive site for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the systematic introduction of a wide array of chemical groups, enabling the exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
-
Vector 1 (C3-Position): The chlorine atom can be replaced with various aryl, heteroaryl, alkyl, or amino groups. This allows for fine-tuning of steric and electronic properties to achieve optimal binding to a target protein.
-
Vector 2 (Pyridine Nitrogen): The basic nitrogen can form salts to improve solubility or act as a critical hydrogen bond acceptor in a protein's active site.
-
Vector 3 (Methoxy Group): The methoxy group can be demethylated to a phenol, which can then be used as a handle for further derivatization, or it can serve as a key binding element itself.
Scaffold Diversification Diagram
Caption: Diversification of the core scaffold via cross-coupling.
Conclusion
3-Chloro-4-(4-methoxyphenyl)pyridine represents a strategically designed building block for modern chemical synthesis. While a comprehensive, publicly available dataset of its experimental physicochemical properties is yet to be established, its characteristics can be reliably predicted through the analysis of its constituent parts and related structures. The synthetic accessibility of this compound via robust methods like the Suzuki-Miyaura coupling makes it readily available for research. For scientists in drug discovery and materials science, its true potential is realized when viewed as a trifunctional scaffold, offering multiple points for chemical modification. This enables the rapid generation of diverse molecular libraries, accelerating the discovery of novel molecules with tailored biological activities and material properties.
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